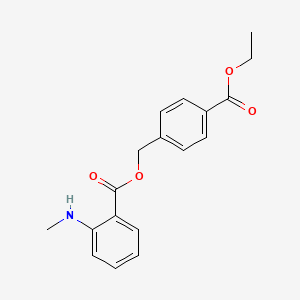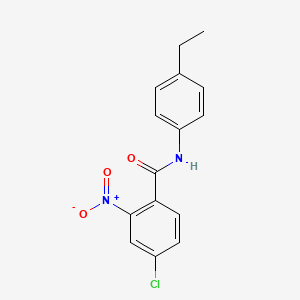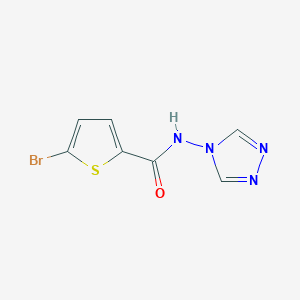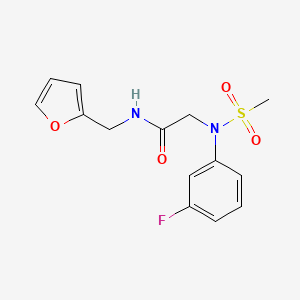![molecular formula C16H16N2O3S B5709756 N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide](/img/structure/B5709756.png)
N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide, also known as NSC768313, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of acrylamides and has been found to have potent anticancer and anti-inflammatory properties.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide has been found to have potent anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In inflammation research, N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders research, N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide exerts its therapeutic effects by modulating various signaling pathways in the cell. In cancer cells, N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammatory cells, N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide inhibits the NF-κB pathway and reduces the production of pro-inflammatory cytokines. In neurological cells, N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide has been found to have various biochemical and physiological effects in the cell. In cancer cells, N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide induces DNA damage and inhibits cell proliferation. In inflammatory cells, N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide inhibits the production of pro-inflammatory cytokines and reduces inflammation. In neurological cells, N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide reduces oxidative stress and inflammation and improves neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide has several advantages and limitations for lab experiments. The advantages include its potent anticancer and anti-inflammatory properties, its ability to modulate various signaling pathways, and its potential therapeutic applications in various diseases. The limitations include its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for research on N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide. These include further studies on its mechanism of action, its safety and efficacy in vivo, its potential use in combination therapy with other drugs, and its potential use in other diseases such as cardiovascular and metabolic disorders. Additionally, the development of more potent and selective analogs of N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide may lead to the discovery of new drugs with improved therapeutic properties.
Méthodes De Synthèse
N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide can be synthesized by the reaction of 4-(aminosulfonyl)benzylamine with ethyl 3-phenylacrylate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide.
Propriétés
IUPAC Name |
(E)-3-phenyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c17-22(20,21)15-9-6-14(7-10-15)12-18-16(19)11-8-13-4-2-1-3-5-13/h1-11H,12H2,(H,18,19)(H2,17,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPFOSDFJNOEML-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5709683.png)



![2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709744.png)

![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)



![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5709775.png)
![6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5709777.png)
![4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine](/img/structure/B5709784.png)